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molecular formula C12H11BrN2O B8501721 1-[2-Oxo-2-(pyridin-2-yl)ethyl]pyridin-1-ium bromide CAS No. 98288-52-9

1-[2-Oxo-2-(pyridin-2-yl)ethyl]pyridin-1-ium bromide

Cat. No. B8501721
M. Wt: 279.13 g/mol
InChI Key: AITAUFYLQSNHNT-UHFFFAOYSA-M
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Patent
US05817774

Procedure details

2-Acetylpyridine (100 mmol) is treated with bromine (6.2 mL, 0.12 mol) at reflux in 200 mL of CHCl 3 for 45 min. The solution is cooled to room temperature then washed with dilute aqueous NaHCO3 /Na2S2 O3. The organic phase is dried over Na2SO4, filtered, and evaporated. The residue is dissolved in 200 mL of tetrahydrofuran (THF) and 30 mL of pyridine is added. The resulting solution is refluxed for 30 min. The mixture is cooled and filtered to give the desired product. The nuclear magnetic resonance (NMR) and infrared (IR) spectra are consistent with the assigned structure and the product is homogeneous by TLC.
Quantity
100 mmol
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step One
[Compound]
Name
CHCl
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=1)(=[O:3])[CH3:2].[Br:10]Br>>[Br-:10].[N:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[C:1](=[O:3])[CH2:2][N+:5]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
100 mmol
Type
reactant
Smiles
C(C)(=O)C1=NC=CC=C1
Name
Quantity
6.2 mL
Type
reactant
Smiles
BrBr
Step Two
Name
CHCl
Quantity
200 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
then washed with dilute aqueous NaHCO3 /Na2S2 O3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 200 mL of tetrahydrofuran (THF)
ADDITION
Type
ADDITION
Details
30 mL of pyridine is added
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution is refluxed for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
[Br-].N1=C(C=CC=C1)C(C[N+]1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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